molecular formula C22H27FN2O4S B11334674 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11334674
M. Wt: 434.5 g/mol
InChI Key: ZAMYICDGPHTQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a propan-2-yloxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and propan-2-yloxyphenyl groups, and the final coupling to form the carboxamide. Common synthetic routes may involve:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-[(4-Methylphenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 1-[(4-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide imparts unique chemical properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents .

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(4-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O4S/c1-16(2)29-21-9-7-20(8-10-21)24-22(26)18-11-13-25(14-12-18)30(27,28)15-17-3-5-19(23)6-4-17/h3-10,16,18H,11-15H2,1-2H3,(H,24,26)

InChI Key

ZAMYICDGPHTQHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.